3-Methoxythiophene-2-carbonitrile
Overview
Description
3-Methoxythiophene-2-carbonitrile: is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.18 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxythiophene-2-carbonitrile typically involves the bromination of commercially available 3-methoxythiophene, followed by a reduction step using butyllithium to form 2-bromo-4-methoxythiophene. The final step involves a transformation from bromine to nitrile via the Rosenmund-von Braun reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxythiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-Methoxythiophene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of organic semiconductors and optoelectronic materials.
Pharmaceutical Development: It is explored for its potential in drug discovery and development.
Fuel Cells: The compound’s unique properties make it suitable for use in fuel cell technology.
Mechanism of Action
The mechanism of action of 3-Methoxythiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions, while the nitrile group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
- 2-Thiophenecarbonitrile
- 3-Methoxythiophene-2-carbaldehyde
- 3-Methoxy-2-thiophenecarbonitrile
Comparison: 3-Methoxythiophene-2-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
3-methoxythiophene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZPUWNWJRBTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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